6-(Hydroxymethyl)morpholin-3-one

Descripción

Overview of Morpholin-3-one (B89469) Ring Systems in Chemical Research

The morpholine (B109124) ring, a six-membered heterocycle containing both an amine and an ether functional group, is a prevalent scaffold in medicinal chemistry. wikipedia.orgresearchgate.net Its derivatives are known to exhibit a wide range of pharmacological activities. researchgate.net The presence of the ether oxygen can influence the molecule's basicity and nucleophilicity compared to similar secondary amines like piperidine (B6355638). wikipedia.org The morpholin-3-one core, specifically, is a substructure found in various biologically active compounds and serves as a versatile synthetic intermediate. nih.govgoogle.com This ring system is often explored in the development of new therapeutic agents, including inhibitors of enzymes like EGFR tyrosine kinase. nih.gov The conformational flexibility and physicochemical properties of the morpholine ring, such as its ability to engage in both hydrophilic and lipophilic interactions, make it a valuable component in designing molecules that can cross the blood-brain barrier. nih.gov

The Role of the Hydroxymethyl Moiety in Advanced Organic and Medicinal Chemistry Scaffolds

The hydroxymethyl group (-CH2OH) is a simple yet powerful functional group in organic and medicinal chemistry. Its introduction into a molecule, a process known as hydroxymethylation, can significantly alter physicochemical properties, often leading to enhanced biological activity. nih.gov This moiety can participate in hydrogen bonding, which is crucial for molecular recognition at biological targets. nih.govhyphadiscovery.com Furthermore, the hydroxymethyl group can serve as a synthetic handle for further chemical modifications, allowing for the creation of diverse derivatives. nih.gov In drug design, the hydroxymethyl group can act as a pharmacophore, a key feature responsible for a drug's biological activity. nih.gov It can also improve a compound's water solubility and metabolic stability. nih.govnih.gov For instance, hydroxymethyl metabolites of certain drugs have been found to be as active as the parent compounds. nih.gov

Research Landscape and Scholarly Focus on 6-(Hydroxymethyl)morpholin-3-one

The compound this compound, with its combination of the morpholin-3-one ring and a hydroxymethyl group, represents a convergence of these two important chemical motifs. Research interest in this specific compound often stems from its potential as a chiral building block for the synthesis of more complex molecules. sigmaaldrich.combiosynth.com Its stereochemistry, particularly the (R)- and (S)-enantiomers, is of significant interest as different stereoisomers of a molecule can exhibit distinct biological activities. The compound is commercially available from various suppliers, indicating its utility in synthetic chemistry. sigmaaldrich.comchemicalbook.combldpharm.com Studies involving this compound and its derivatives often focus on creating novel molecular architectures for potential applications in drug discovery and materials science.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 929019-95-4 sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C5H9NO3 chemicalbook.com |

| Molecular Weight | 131.13 g/mol biosynth.comsigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.comsigmaaldrich.com |

| Purity | Typically ≥95% sigmaaldrich.comsigmaaldrich.com |

| Storage Temperature | Room temperature or refrigerated sigmaaldrich.comsigmaaldrich.com |

| IUPAC Name | This compound sigmaaldrich.com |

| InChI Key | DMELBDGPDOJCTC-UHFFFAOYSA-N sigmaaldrich.com |

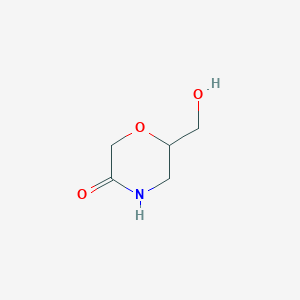

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-(hydroxymethyl)morpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-2-4-1-6-5(8)3-9-4/h4,7H,1-3H2,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMELBDGPDOJCTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC(=O)N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694973 | |

| Record name | 6-(Hydroxymethyl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929019-95-4 | |

| Record name | 6-(Hydroxymethyl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Hydroxymethyl Morpholin 3 One and Its Analogues

General Synthetic Routes to the Morpholin-3-one (B89469) Core with 6-Hydroxymethyl Substitution

The construction of the 6-(hydroxymethyl)morpholin-3-one core can be achieved through several strategic cyclization reactions. These methods typically involve the formation of one or two key bonds to close the six-membered ring.

A prevalent and classical approach involves the reaction of a suitable amino alcohol with a C2-electrophile, followed by intramolecular cyclization. For the target compound, this would typically start with 3-amino-1,2-propanediol (B146019) (or a protected version). A common strategy is the N-alkylation of the amino alcohol with an ethyl α-haloacetate, such as ethyl chloroacetate, which is then followed by base- or acid-catalyzed cyclization to form the morpholin-3-one ring. chemicalbook.comacs.org A related classical method involves the ring-closing reaction of α-(2-chloroethoxy)-amides under basic conditions to form the morpholin-3-one structure. researchgate.net

More contemporary methods focus on efficiency and atom economy, often through multicomponent reactions. A notable example is the copper-catalyzed three-component reaction involving an amino alcohol, an aldehyde, and a diazomalonate, which provides access to highly substituted morpholines that can be precursors to the desired morpholinone. nih.gov Another modern and sustainable approach utilizes ethylene (B1197577) sulfate (B86663) as a bifunctional reagent. In a simple, high-yield, one- or two-step protocol, 1,2-amino alcohols react with ethylene sulfate to achieve selective monoalkylation, which is followed by cyclization to furnish the morpholine (B109124) ring. nih.gov This method is advantageous due to the use of inexpensive reagents and its scalability. nih.gov

Organocatalytic strategies have also been developed. For instance, an asymmetric [3+3]-cycloaddition between a γ-hydroxy-α,β-unsaturated ketone and an in situ-generated azaoxyallyl cation, catalyzed by a cinchonidine-derived squaramide, yields functionalized morpholin-3-ones with high enantioselectivity. researchgate.net

| Strategy | Key Reactants | Key Features | References |

|---|---|---|---|

| Classical Cyclization | Amino alcohol (e.g., 3-amino-1,2-propanediol) + Ethyl α-haloacetate | Two-step process involving N-alkylation and subsequent cyclization. | chemicalbook.comacs.org |

| Intramolecular Cyclization | α-(2-Chloroethoxy)-amides | Ring closure under basic conditions. | researchgate.net |

| Green Synthesis | 1,2-Amino alcohol + Ethylene sulfate | High-yielding, scalable, and uses inexpensive, readily available reagents. | nih.gov |

| Three-Component Reaction | Amino alcohol + Aldehyde + Diazomalonate | Copper-catalyzed, one-pot synthesis of highly substituted morpholines. | nih.gov |

| Organocatalytic Cycloaddition | γ-Hydroxy-α,β-unsaturated ketone + α-Bromohydroxamate | Asymmetric [3+3] cycloaddition providing enantiomerically enriched products. | researchgate.net |

Enantioselective Synthesis Strategies for Chiral this compound Stereoisomers

The C-6 position of this compound is a stereocenter, meaning the compound can exist as (R) and (S) enantiomers. The development of enantioselective syntheses is crucial for accessing single-enantiomer products, which is often a requirement for pharmaceutical applications. mdpi.com The primary strategies include the use of chiral precursors from the "chiral pool" and the application of diastereoselective reactions. mdpi.com

The "chiral pool" approach is a robust strategy that utilizes readily available, enantiomerically pure starting materials to impart chirality to the final product. The most direct synthesis of enantiopure this compound begins with an enantiopure amino alcohol, such as (R)- or (S)-3-amino-1,2-propanediol or their derivatives.

One established method involves a four-step synthesis starting from enantiomerically pure amino alcohols to produce cis-3,5-disubstituted morpholines. nih.gov This strategy employs a key palladium-catalyzed carboamination reaction between an O-allyl ethanolamine (B43304) derivative (prepared from the chiral amino alcohol) and an aryl or alkenyl bromide to construct the morpholine ring with high stereocontrol. nih.gov Another powerful application of this approach is the synthesis of N-protected 5-substituted morpholin-3-ones from the corresponding amino alcohols. acs.org By starting with an (S)-amino alcohol, for example, a subsequent alkylation reaction proceeds with high diastereoselectivity to yield the corresponding (S,R) Ψ[CH₂O] dipeptide isostere. acs.org This highlights how the initial stereocenter from the chiral precursor dictates the stereochemical outcome of subsequent transformations.

| Chiral Precursor | Key Transformation | Stereochemical Outcome | References |

|---|---|---|---|

| Enantiopure N-Boc amino alcohols | Conversion to O-allyl ethanolamines followed by Pd-catalyzed carboamination. | Provides access to a broad array of enantiopure cis-3,5-disubstituted morpholines. | nih.gov |

| (S)-Amino alcohol | Formation of N-protected morpholin-3-one followed by alkylation. | Directs the formation of the (S,R) configuration in the final product. | acs.org |

Diastereoselective synthesis is employed when a new stereocenter is introduced into a molecule that already possesses one or more chiral centers. The existing chirality influences the steric and electronic environment of the reaction, favoring the formation of one diastereomer over others.

A clear example of this is the alkylation of chiral N-protected 5-substituted morpholin-3-ones. acs.org These morpholinones, prepared from enantiopure amino alcohols, possess a stereocenter at C-5. When the enolate is formed and subsequently treated with an electrophile, the incoming group preferentially adds to the face opposite the existing side chain at C-5, leading to a high degree of diastereoselectivity. acs.org This substrate-controlled approach is a powerful tool for constructing specific stereoisomers.

Another method involves the base-catalyzed reaction of tosyl-oxazetidine with α-formyl carboxylates to yield morpholine hemiaminals. acs.org This cascade reaction proceeds with moderate diastereoselectivity, and the resulting diastereomeric hemiaminals can be separated and further elaborated, providing a concise route to highly decorated and conformationally rigid morpholines. acs.org

| Chiral Substrate | Reaction | Key Observation | References |

|---|---|---|---|

| N-Protected 5-substituted morpholin-3-one | Enolate formation followed by alkylation. | The electrophile adds to the face opposite the existing C-5 substituent, resulting in high diastereoselectivity. | acs.org |

| Tosyl-oxazetidine and α-formyl carboxylate | Base-catalyzed cascade reaction. | Forms morpholine hemiaminals with diastereomeric ratios ranging from 2.0–2.9, allowing for separation and further synthesis. | acs.org |

Functionalization and Derivatization Strategies for this compound

Once the this compound core is synthesized, its functional groups can be further modified to create a diverse library of analogues for structure-activity relationship (SAR) studies. The primary sites for derivatization are the hydroxymethyl group and various positions on the morpholin-3-one ring itself.

The primary alcohol of the 6-hydroxymethyl substituent is a versatile handle for a wide range of chemical transformations standard to alcohol chemistry. These modifications include:

Oxidation: The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate reagents, providing access to new functionalities.

Etherification and Esterification: Reaction with alkyl halides or acyl chlorides/anhydrides allows for the synthesis of ethers and esters, respectively, which can modulate properties like lipophilicity and metabolic stability.

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate). This activated intermediate can then undergo Sₙ2 reactions with various nucleophiles to introduce a wide array of substituents, such as azides, halides, or thiols. The reaction of N-hydroxymethyl compounds with glutathione (B108866) in trifluoroacetic acid to yield S-amidomethyl derivatives demonstrates the potential for such activated intermediates to react with biological nucleophiles. rsc.org

The morpholin-3-one ring offers several positions for further functionalization, including the ring nitrogen and the α-carbon to the carbonyl group (C-2).

N-Functionalization: The secondary amine nitrogen within the lactam structure can be readily functionalized. It can be protected with standard protecting groups (e.g., Boc, Cbz) or alkylated and acylated. acs.org For example, morpholin-3-one can be N-benzylated by treatment with sodium hydride and benzyl (B1604629) bromide. nih.gov This site is often used to attach linkers or other pharmacophoric elements.

C-2 Alkylation: The α-carbon to the carbonyl (C-2) is acidic and can be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate can then react with a variety of electrophiles (e.g., alkyl halides) to introduce substituents at the C-2 position. acs.org When performed on a chiral morpholinone, this alkylation can proceed with high diastereoselectivity. acs.org

C-2 Phosphonylation: An alternative functionalization at the C-2 position involves the reaction of morpholin-3-one with triethyl phosphite (B83602) prompted by phosphoryl chloride, which leads to the formation of a tetraethyl (morpholine-3,3-diyl)bisphosphonate, effectively replacing the carbonyl oxygen with two phosphonate (B1237965) groups. nih.gov

| Position | Reaction Type | Reagents | Product Type | References |

|---|---|---|---|---|

| Nitrogen (N-4) | Alkylation | Base (e.g., NaH), Alkyl halide (e.g., Benzyl bromide) | N-Alkyl morpholin-3-one | nih.gov |

| Carbon (C-2) | Alkylation | Strong base (e.g., LDA), Electrophile (e.g., Alkyl halide) | 2-Alkyl morpholin-3-one | acs.org |

| Carbon (C-2) | Phosphonylation | Triethyl phosphite, Phosphoryl chloride | 3,3-Bisphosphonate morpholine | nih.gov |

N-Substitution Reactions

The secondary amine within the this compound scaffold presents a prime site for synthetic elaboration, allowing for the introduction of a wide array of substituents to modulate the molecule's physicochemical properties. N-substitution reactions, primarily through alkylation and arylation, are key methodologies for creating diverse analogues.

N-Alkylation

The nitrogen atom of the morpholin-3-one ring can be readily alkylated under basic conditions. The general strategy involves the deprotonation of the secondary amine followed by nucleophilic attack on an alkyl halide.

One reported method for the N-alkylation of the parent morpholin-3-one involves the use of sodium hydride (NaH) to generate the corresponding sodium salt, which then reacts with an alkylating agent like benzyl bromide. In a specific instance, morpholin-3-one was treated with sodium hydride in N,N-dimethylformamide (DMF) at 0 °C, followed by the addition of benzyl bromide at room temperature, to yield N-benzylmorpholin-3-one. nih.gov This reaction proceeded over 16 hours. nih.gov

While direct N-alkylation of this compound is not extensively detailed, the methodologies applied to simpler morpholin-3-ones are considered applicable. For instance, initial attempts to directly alkylate the carbon at the 2-position of a 5-substituted morpholin-3-one using strong bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) with benzyl bromide resulted in significant N-alkylation. acs.org This observation underscores the reactivity of the ring nitrogen towards alkylating agents. To circumvent this, a protecting group strategy is often employed where the nitrogen is first functionalized, for example, with a p-methoxybenzyl (PMB) group, to direct reactivity towards other positions before its potential removal. acs.org

A general procedure for N-alkylation can be extrapolated for this compound. The reaction would likely involve a suitable base to deprotonate the secondary amine, followed by the introduction of the desired alkyl halide. The choice of base and solvent would be critical to ensure selectivity and avoid unwanted side reactions, particularly with the primary hydroxyl group present in the molecule.

Table 1: Representative N-Alkylation of Morpholin-3-one

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Morpholin-3-one | 1. NaH, DMF, 0 °C to rt2. Benzyl bromide, rt, 16 h | N-benzylmorpholin-3-one | Not specified | nih.gov |

| 5-substituted morpholin-3-one | LDA or LHMDS, PhCH₂Br | N-benzyl-5-substituted morpholin-3-one | Significant product | acs.org |

This table presents examples of N-alkylation on the core morpholin-3-one structure, which are analogous to potential reactions for this compound.

N-Arylation

The introduction of aryl groups at the nitrogen position of morpholin-3-ones can be achieved through transition metal-catalyzed cross-coupling reactions. These methods offer a powerful route to synthesize N-aryl analogues, which are prevalent in medicinally relevant compounds.

Palladium-catalyzed Buchwald-Hartwig amination is a prominent method for N-arylation. This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an amine with an aryl halide or triflate. While specific examples for this compound are not detailed in the literature, the general applicability of this reaction to secondary amines makes it a highly plausible synthetic route. For instance, methods have been developed for the N-arylation of amino acid esters with aryl triflates using a t-BuBrettPhos Pd G3 or G4 precatalyst, which proceeds under mild conditions and minimizes racemization. acs.org

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an alternative approach. Modern protocols for Ullmann-type reactions often utilize ligands to facilitate the coupling under milder conditions. For example, the N-arylation of various amines and azoles with arylboronic acids has been effectively carried out using copper(I) oxide in methanol (B129727) at room temperature without the need for a base. organic-chemistry.org Another approach involves a copper acetate (B1210297) and triethylamine-mediated C-N cross-coupling of arylboronic acids to solid-supported primary and secondary amines at room temperature, which has been shown to give good to excellent yields. nih.gov

The synthesis of N-phenyl-morpholine-3-one has been accomplished, and this compound has been used as a substrate in further reactions. nih.gov The synthesis of this precursor, while not explicitly detailed in the context of a coupling reaction, points to the feasibility of accessing N-aryl morpholin-3-ones. Given the presence of the hydroxyl group in this compound, protection of this group might be necessary prior to N-arylation to prevent side reactions, depending on the chosen reaction conditions.

Table 2: General Methodologies for N-Arylation Applicable to Morpholin-3-ones

| Reaction Type | Catalyst/Reagents | Substrates | Key Features | Reference |

| Buchwald-Hartwig Amination | Pd precatalyst (e.g., t-BuBrettPhos Pd G3/G4), phosphine ligand, base | Secondary amines, Aryl triflates/halides | Mild conditions, high functional group tolerance | acs.org |

| Copper-Catalyzed N-Arylation | Copper(I) oxide | Secondary amines, Arylboronic acids | Base-free, room temperature | organic-chemistry.org |

| Copper-Catalyzed N-Arylation | Copper acetate, triethylamine | Solid-supported secondary amines, Arylboronic acids | Room temperature, good to excellent yields | nih.gov |

This table outlines general N-arylation methods that could be adapted for the synthesis of N-aryl derivatives of this compound.

Pharmacological and Biological Investigations of 6 Hydroxymethyl Morpholin 3 One Derivatives

Exploration of Enzyme Inhibitory Activities of Morpholin-3-one (B89469) Scaffolds

The morpholin-3-one scaffold has been identified as a promising structure for the development of enzyme inhibitors targeting various pathological conditions. nih.gov

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition and Radioligand Development

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a crucial role in the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govwikipedia.org Its inhibition is a therapeutic target for neuroinflammatory and neurodegenerative diseases. nih.gov Morpholine-3-one derivatives have emerged as potential reversible inhibitors of MAGL. nih.gov

In a notable study, two morpholine-3-one derivatives were selected as candidates for the development of reversible MAGL positron emission tomography (PET) tracers. nih.gov These compounds, [11C]1 and [11C]2, were radiolabeled and showed specificity and selectivity for MAGL in in vitro autoradiographic studies. nih.gov Further in vivo PET imaging in mice confirmed that [11C]2 ([11C]RO7279991) binds to MAGL in the central nervous system, highlighting the potential of this molecular scaffold for imaging MAGL. nih.gov

New diphenylsulfide-benzoylpiperidine derivatives have been developed that demonstrate potent enzymatic inhibition of MAGL in the low nanomolar range with a reversible mechanism of action. nih.gov

Table 1: Investigated MAGL Inhibitors Based on Morpholin-3-one and Related Scaffolds

| Compound | Scaffold | Activity | Application |

| [11C]RO7279991 | Morpholine-3-one | Reversible MAGL inhibitor | PET Tracer Candidate |

| Diphenylsulfide-benzoylpiperidine derivatives | Benzoylpiperidine | Low nanomolar MAGL inhibition | Anticancer Agents |

Other Enzyme Targets and Their Modulation

Beyond MAGL, morpholin-3-one and its derivatives have been investigated as inhibitors of other enzymes. A series of novel morpholin-3-one-fused quinazoline (B50416) derivatives were designed and evaluated as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. nih.gov Several of these compounds showed significant inhibitory activities against EGFRwt kinase, with compound a8 being the most potent. nih.gov Compounds a7 and a8 also demonstrated excellent inhibitory activities against mutant EGFR(T790M/L858R). nih.gov

Additionally, research has explored the role of morpholine (B109124) derivatives as inhibitors of glucosamine-6-phosphate synthase, which is a target for antimicrobial and antidiabetic agents. semanticscholar.org

Investigation into Receptor Ligand Interactions and Modulatory Effects

The versatility of the morpholine scaffold extends to its interaction with various receptors, demonstrating a range of activities from antagonism to agonism. researchgate.net

Dopamine (B1211576) Receptor Antagonism and Structure-Activity Relationships

Dopamine receptors are critical in the central nervous system, and their modulation is key in treating various neurological and psychiatric disorders. nih.govmdpi.com A series of chiral alkoxymethyl morpholine analogs have been synthesized and their structure-activity relationships studied. nih.gov These efforts led to the identification of a potent and selective dopamine D4 receptor antagonist. nih.gov

Furthermore, novel morpholine scaffolds have been identified as selective dopamine D3 receptor antagonists. nih.gov The in vitro profile and pharmacokinetic data of these new series of morpholine derivatives have been provided, indicating their potential as therapeutic agents. nih.gov Structure-activity relationship (SAR) studies of various dopamine antagonists have been conducted to understand the interactions between these compounds and dopamine receptors.

Table 2: Dopamine Receptor Antagonist Activity of Morpholine Derivatives

| Compound Class | Receptor Target | Key Findings |

| Chiral alkoxymethyl morpholine analogs | Dopamine D4 | Identification of potent and selective antagonists. |

| Novel morpholine scaffolds | Dopamine D3 | New series of selective antagonists identified. |

Purinergic Receptor (P2Y1) Ligand Research

Purinergic receptors, particularly the P2Y1 subtype, are involved in various physiological processes and represent another target for therapeutic intervention. mdpi.com Research into purinergic receptor ligands has led to the discovery of various modulators. nih.gov A study on murine mesenteric lymph nodes revealed that the P2Y1 receptor, a G-protein-coupled receptor, can modulate catecholamine signaling. nih.gov The use of a P2Y1 antagonist, MRS2179, was shown to decrease catecholamine concentrations, suggesting that ATP release can regulate norepinephrine (B1679862) signaling. nih.gov

Research on Antiproliferative and Apoptosis-Inducing Activities

The potential of morpholin-3-one derivatives as anticancer agents has been an active area of research.

Studies have shown that certain novel morpholin-3-one derivatives can inhibit the growth of A549 lung cancer cells in a dose-dependent manner. nih.gov Three particularly effective derivatives were found to induce apoptosis and increase the levels of p53 and Fas proteins, which are crucial in regulating cell growth and apoptosis. nih.gov These compounds were observed to partially block the cell cycle at the G1 phase. nih.gov

Furthermore, the antiproliferative activity of morpholine-containing compounds has been linked to the inhibition of the PI3K/AKT/mTOR pathway. e3s-conferences.org The anticancer drug Carfilzomib, which contains a morpholine moiety, functions as a selective proteasome inhibitor, leading to cell cycle arrest and apoptosis. wikipedia.org

Table 3: Antiproliferative and Apoptosis-Inducing Morpholin-3-one Derivatives

| Derivative | Cell Line | Mechanism of Action |

| 4-(4-chlorophenyl)-6-((4-nitrophenoxy) methyl) morpholin-3-one | A549 lung cancer cells | Induces apoptosis, elevates p53 and Fas levels. nih.gov |

| 6-(4-chlorophenoxy)-4-(4-methoxyphenyl) morpholin-3-one | A549 lung cancer cells | Induces apoptosis, elevates p53 and Fas levels. nih.gov |

| 6-((4-nitrophenoxy) methyl)-4-phenylmorpholin-3-one | A549 lung cancer cells | Induces apoptosis, elevates p53 and Fas levels. nih.gov |

| Carfilzomib | Multiple myeloma cells | Selective proteasome inhibitor, induces apoptosis. wikipedia.org |

Anticancer Mechanisms and Cell Line Studies

Derivatives of the morpholine scaffold have demonstrated notable potential in the realm of oncology, with research highlighting their activity against various cancer cell lines through diverse mechanisms of action. While direct studies on 6-(hydroxymethyl)morpholin-3-one derivatives are emerging, the broader class of morpholine-containing compounds provides significant insights into their potential anticancer effects.

One area of investigation involves the induction of apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells. For instance, (E)-6-morpholino-9-(styrylsulfonyl)-9H-purine, a compound featuring a morpholine moiety, has been shown to induce apoptosis in human leukemia K562 cells. mdpi.com Studies on these derivatives indicated an accumulation of cells in the late stages of apoptosis and necrosis. mdpi.com Further research into related 6-morpholino-9-sulfonylpurine derivatives has pointed towards the intrinsic mitochondrial pathway as a key mediator of apoptosis. mdpi.com

The PI3K/Akt/mTOR signaling pathway, often dysregulated in cancer, represents another target for morpholine derivatives. Some of these compounds have been found to inhibit this pathway, leading to antiproliferative effects. researchgate.net For example, certain m-(4-morpholinoquinazolin-2-yl)benzamide derivatives have shown anti-proliferative activity against human colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines. researchgate.net These compounds were observed to induce morphological changes and apoptosis in HCT-116 cells. researchgate.net

Furthermore, other heterocyclic compounds with structural similarities, such as 4-hydroxymethyl-3-aminoacridine derivatives, have exhibited potent cytotoxic activities. These compounds were active against murine L1210 leukemia, human A549 lung cancer, and HT29 colon cancer cell lines, with some derivatives showing activity at nanomolar concentrations. nih.gov While these compounds intercalate into DNA, a common mechanism for acridine (B1665455) derivatives, they did not inhibit topoisomerase I and II, suggesting alternative modes of action. nih.gov

The table below summarizes the anticancer activity of various morpholine derivatives and related heterocyclic compounds against different cancer cell lines.

| Compound Class | Cell Line(s) | Observed Effect(s) |

| 6-Morpholino-9-sulfonylpurine derivatives | K562 (Leukemia) | Induction of apoptosis, accumulation of cells in late apoptotic/necrotic stage. mdpi.com |

| m-(4-Morpholinoquinazolin-2-yl)benzamide derivatives | HCT-116 (Colon Carcinoma), MCF-7 (Breast Cancer) | Anti-proliferative activity, induction of apoptosis, inhibition of PI3K/Akt/mTOR pathway. researchgate.net |

| 4-Hydroxymethyl-3-aminoacridine derivatives | L1210 (Leukemia), A549 (Lung Cancer), HT29 (Colon Cancer) | Potent cytotoxic activity, DNA intercalation. nih.gov |

Cell Cycle Modulation

The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Consequently, compounds that can modulate the cell cycle are of significant interest as potential anticancer agents.

Research into 6-morpholino-9-sulfonylpurine derivatives has revealed their ability to influence the cell cycle of leukemia cells. mdpi.com Specifically, these compounds were found to cause an accumulation of cells in the subG0 phase of the cell cycle. mdpi.com The subG0 phase is indicative of cells undergoing apoptosis, as it represents a population of cells with fragmented DNA. This suggests that these morpholine derivatives exert their anticancer effects, at least in part, by triggering apoptotic cell death, thereby altering the normal progression of the cell cycle.

While not direct derivatives of this compound, other heterocyclic compounds have also been shown to arrest cell cycle progression at different phases. For example, pironetin (B1678462) and its derivatives have been observed to arrest the cell cycle at the M-phase in various tumor cell lines. nih.gov This highlights the potential for small molecule heterocycles to interfere with specific stages of cell division.

The ability of morpholine-containing compounds to induce an accumulation of cells in the subG0 phase underscores their potential as cell cycle modulators and provides a rationale for further investigation into the specific effects of this compound derivatives on cell cycle checkpoints and regulatory proteins.

Studies on Anti-inflammatory and Analgesic Potential

Inflammation is a complex biological response implicated in numerous diseases, and the development of novel anti-inflammatory agents remains a key area of pharmaceutical research. Morpholin-3-one derivatives have emerged as promising candidates in this field.

Conjugates of indole (B1671886) and aminophenyl morpholinone have been synthesized and evaluated for their ability to inhibit key inflammatory mediators. nih.gov In a study using microglial cells, a specific compound from this series demonstrated potent anti-inflammatory activity by reducing the lipopolysaccharide (LPS)-induced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by 71% and 53%, respectively. nih.gov This compound also led to a significant decrease in the release of nitric oxide (NO) and matrix metalloproteinases (MMPs) from these cells. nih.gov Furthermore, it was found to inhibit the nuclear translocation of NF-κB and AP-1, crucial transcription factors in the inflammatory response. nih.gov Notably, this same compound exhibited a 75% inhibition of acetic acid-induced algesia in mice, indicating significant analgesic potential. nih.gov

The anti-inflammatory properties of related heterocyclic structures further support the potential of the morpholin-3-one scaffold. For instance, certain 3-substituted-indolin-2-one derivatives have been shown to inhibit the production of NO, TNF-α, and IL-6 in a concentration-dependent manner in murine macrophages. nih.gov These compounds were also found to suppress the mRNA expression of these pro-inflammatory cytokines and inhibit key signaling pathways, including Akt, MAPK, and NF-κB. nih.gov

These findings collectively suggest that the morpholin-3-one core can be a valuable template for designing new anti-inflammatory and analgesic agents. The mechanism of action appears to involve the modulation of critical inflammatory pathways and the inhibition of pro-inflammatory cytokine production.

Antimicrobial and Antifungal Activity Assessments of Morpholin-3-one Analogues

The rise of antimicrobial resistance necessitates the discovery and development of new classes of antimicrobial and antifungal agents. Analogues of morpholin-3-one have been investigated for their activity against a range of pathogenic microorganisms.

Several studies have highlighted the broad-spectrum antibacterial and antifungal properties of morpholine derivatives. For example, certain morpholine derivatives have demonstrated high inhibitory action against a significant percentage of tested bacterial strains. researchgate.net In one study, a particular derivative was effective against 89.61% of the bacterial strains evaluated. researchgate.net

In the realm of antifungal research, sila-morpholine analogues, where a silicon atom is incorporated into the morpholine ring, have shown potent activity against various human fungal pathogens, including Candida albicans, Candida glabrata, Candida tropicalis, Cryptococcus neoformans, and Aspergillus niger. nih.gov The mechanism of action for these compounds is believed to be similar to other morpholine antifungals, involving the inhibition of enzymes in the ergosterol (B1671047) biosynthesis pathway, which is crucial for fungal cell membrane integrity. nih.gov

Furthermore, 6-substituted amiloride (B1667095) and hexamethylene amiloride (HMA) analogs have demonstrated broad-spectrum activity against both basidiomycete and ascomycete fungal pathogens, including multidrug-resistant clinical isolates. frontiersin.org Surfactants based on morpholine and piperidine (B6355638) have also been developed and tested for their antifungal properties, with some showing activity against drug-susceptible and drug-resistant strains of Candida albicans and Cryptococcus neoformans. researchgate.net

The table below summarizes the antimicrobial and antifungal activities of various morpholin-3-one analogues and related compounds.

| Compound Class | Target Organism(s) | Observed Activity |

| Morpholine derivatives | Various bacterial strains | High inhibitory action against a broad spectrum of bacteria. researchgate.net |

| Sila-morpholine analogues | Candida albicans, Candida glabrata, Candida tropicalis, Cryptococcus neoformans, Aspergillus niger | Potent antifungal activity through inhibition of ergosterol biosynthesis. nih.gov |

| 6-Substituted amiloride and HMA analogs | Cryptococcus neoformans and other pathogenic fungi | Broad-spectrum antifungal activity, including against multidrug-resistant isolates. frontiersin.org |

| Morpholine-based surfactants | Candida albicans, Cryptococcus neoformans | Antifungal activity against drug-susceptible and resistant strains. researchgate.net |

Pharmacological Relevance in Neuroinflammatory and Neurodegenerative Diseases

Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators in the central nervous system (CNS), is a key pathological feature of many neurodegenerative diseases. Therefore, compounds that can modulate neuroinflammatory processes hold therapeutic promise.

The anti-inflammatory properties of morpholin-3-one derivatives observed in peripheral systems extend to the CNS. As previously mentioned, conjugates of indole and aminophenyl morpholinone have been shown to inhibit the production of the pro-inflammatory cytokines TNF-α and IL-6 in microglial cells, the primary immune cells of the brain. nih.gov This finding is particularly relevant as microglia-mediated neuroinflammation is a critical component in the progression of diseases like Alzheimer's and Parkinson's.

While not a direct morpholin-3-one derivative, the study of other compounds provides a framework for understanding potential mechanisms. For instance, a derivative of nobiletin, 5-acetoxy-6,7,8,3',4'-pentamethoxyflavone, has been shown to inhibit neuroinflammation in lipopolysaccharide (LPS)-activated microglia. nih.gov The mechanism of this inhibition involves the TLR4/MyD88/MAPK signaling pathways and the STAT3 pathway, both of which are central to the neuroinflammatory response. nih.gov

The ability of morpholin-3-one derivatives to suppress the production of key inflammatory mediators in microglial cells suggests their potential utility in mitigating the detrimental effects of neuroinflammation. Further research is warranted to explore the specific effects of this compound derivatives on various neuroinflammatory pathways and their potential as therapeutic agents for neurodegenerative disorders.

Advanced Spectroscopic Characterization and Computational Modeling Studies

Advanced Spectroscopic Techniques for Structural Elucidation of 6-(Hydroxymethyl)morpholin-3-one Derivatives

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and stereochemistry of novel compounds. For derivatives of this compound, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules in solution. wikipedia.org Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are crucial for the complete assignment of protons and carbons and for elucidating the conformation and configuration of this compound derivatives. nih.gov

¹H and ¹³C NMR data are fundamental for characterizing N-substituted morpholines and their derivatives. nih.gov These spectra provide information on the chemical environment of each nucleus, allowing for the initial verification of the synthesized structure. For instance, in a study of various morpholine (B109124) derivatives, ¹H and ¹³C NMR were used to confirm the successful synthesis and to characterize the resulting compounds. mdpi.com

To delve deeper into the three-dimensional structure, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized to establish connectivity between protons and carbons. researchgate.net

A particularly valuable technique for conformational and configurational analysis is the Nuclear Overhauser Effect (NOE) spectroscopy (NOESY). wikipedia.org The NOE is the transfer of nuclear spin polarization between nuclei that are close in space, and its measurement allows for the determination of through-space proximities of atoms within a molecule. wikipedia.org This information is critical for establishing the relative stereochemistry and preferred conformation of the morpholinone ring and its substituents. For example, NOE difference spectroscopy can reveal the chair conformation of the morpholine ring in certain derivatives. nih.gov The application of NOESY is instrumental in confirming the configuration and elucidating the structure of complex organic molecules. wikipedia.org

Table 1: Representative NMR Data for Morpholine Derivatives This table is illustrative and provides a general representation of the types of NMR data obtained for morpholine-containing compounds. Actual chemical shifts can vary significantly based on substitution and solvent.

| Nucleus | Technique | Typical Chemical Shift Range (ppm) | Information Gained |

|---|---|---|---|

| ¹H | 1D NMR | 2.5 - 4.5 | Chemical environment of protons on the morpholine ring and substituents. |

| ¹³C | 1D NMR | 40 - 70 (ring carbons), >165 (carbonyl) | Carbon framework of the molecule. |

| ¹H-¹H | COSY | N/A | Identifies protons that are coupled to each other (typically through 2-3 bonds). |

| ¹H-¹³C | HMQC/HSQC | N/A | Correlates protons directly to the carbons they are attached to. |

| ¹H-¹³C | HMBC | N/A | Correlates protons to carbons over longer ranges (2-4 bonds). |

| ¹H-¹H | NOESY | N/A | Identifies protons that are close in space, revealing conformational details. wikipedia.org |

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are complementary techniques that provide valuable information during the synthesis and characterization of this compound derivatives.

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands in an IR spectrum correspond to the vibrations of specific bonds. For morpholin-3-one (B89469) derivatives, key absorbances would include the carbonyl (C=O) stretch of the lactam, the C-O-C stretch of the ether linkage, and the O-H stretch of the hydroxymethyl group. This technique is particularly useful for monitoring the progress of a reaction, for instance, by observing the appearance or disappearance of specific functional group peaks.

Mass spectrometry provides the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and structural features. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. In derivatization research, MS is essential for verifying the successful incorporation of new substituents onto the this compound scaffold. For example, studies on morpholine-substituted tetrahydroquinoline derivatives have utilized mass spectrometry to confirm the structures of the synthesized compounds. mdpi.com

Quantum Chemical and Molecular Dynamics Simulations

Computational chemistry provides powerful tools to complement experimental data, offering insights into the electronic structure, reactivity, and dynamic behavior of molecules.

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to investigate the electronic structure of this compound and its derivatives. researchgate.net These calculations can determine various molecular properties, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. researchgate.net

The analysis of the HOMO-LUMO energy gap provides insights into the chemical reactivity and stability of the molecule. researchgate.net Furthermore, global reactivity descriptors such as electronegativity, hardness, and electrophilicity can be calculated to predict how the molecule will interact with other chemical species. researchgate.net These theoretical investigations are valuable for understanding the structure-activity relationships of these compounds and for designing new derivatives with desired electronic properties. researchgate.net

Understanding the conformational preferences of flexible molecules like this compound is crucial, as the biological activity often depends on a specific three-dimensional arrangement. Computational conformational analysis can explore the potential energy surface of the molecule to identify low-energy conformers. nih.gov

By systematically rotating the rotatable bonds and calculating the energy of each resulting conformation, an energy landscape can be generated. This landscape reveals the most stable conformations and the energy barriers between them. This information is critical for understanding how the molecule might behave in solution and how it might interact with a biological target. Computational methods can be used to analyze the conformational space of small molecules, providing a set of low-energy conformations for further study. nih.gov

For this compound derivatives being investigated for their therapeutic potential, understanding their interactions with biological targets is paramount. Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein. gyanvihar.orgnih.gov This method places the ligand into the binding site of a protein and scores the different poses based on their predicted binding affinity. gyanvihar.org Docking studies can help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex. nih.gov

Following molecular docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the protein-ligand complex over time. nih.govspringernature.com MD simulations provide a more realistic representation of the biological system by allowing the atoms to move according to the laws of physics. nih.gov These simulations can be used to assess the stability of the predicted binding pose, to observe conformational changes in the protein and ligand upon binding, and to calculate binding free energies. mdpi.com For example, MD simulations have been used to validate the stability of protein-ligand interactions for morpholine-containing compounds. mdpi.com

Table 2: Computational Chemistry Techniques and Their Applications

| Technique | Primary Output | Application to this compound Derivatives |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, molecular orbital energies, electrostatic potential | Understanding reactivity and designing derivatives with specific electronic properties. researchgate.net |

| Conformational Analysis | Low-energy conformations, potential energy landscape | Identifying the most stable 3D structures of the molecule in solution. nih.gov |

| Molecular Docking | Predicted binding poses, scoring of binding affinity | Identifying potential biological targets and key binding interactions. gyanvihar.orgnih.gov |

| Molecular Dynamics (MD) Simulations | Trajectory of atomic motions over time, stability of complexes | Assessing the stability of protein-ligand interactions and observing dynamic behavior. nih.govspringernature.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

The research findings indicated that several classes of molecular descriptors have a significant impact on the antioxidant potential of these morpholine-containing compounds. These include electronic, geometric, steric, and energy-related parameters. pensoft.net Based on the analysis of the generated QSAR models, it was determined that the antioxidant activity is influenced by factors such as polarization, dipole moment, and lipophilicity. pensoft.netresearchgate.netpensoft.net

Specifically, the study revealed that an increase in antioxidant activity was associated with a decrease in molecular area, volume, lipophilicity, and polarization. pensoft.net Conversely, a larger dipole moment was found to be favorable for activity. pensoft.netresearchgate.netpensoft.net Furthermore, the distribution of effective charges on specific atoms was identified as a critical determinant. An increase in the charge value on the oxygen atom of the morpholine ring was correlated with enhanced antioxidant activity. pensoft.netpensoft.net

It is important to note that while the full research paper for the aforementioned study on morpholine derivatives is available, a detailed data table presenting the final QSAR model with specific descriptor coefficients and comprehensive statistical parameters was not included. Therefore, a summary of the influential descriptors and their qualitative impact on antioxidant activity is provided below.

| Influential Descriptor | Effect on Antioxidant Activity |

| Molecular Area | Decreases with increasing activity |

| Molecular Volume | Decreases with increasing activity |

| Lipophilicity | Decreases with increasing activity |

| Polarization | Decreases with increasing activity |

| Dipole Moment | Increases with increasing activity |

| Charge on Morpholine Oxygen | Increases with increasing activity |

Broader Context and Future Research Perspectives in 6 Hydroxymethyl Morpholin 3 One Research

The 6-(Hydroxymethyl)morpholin-3-one Motif as a Privileged Structure in Contemporary Medicinal Chemistry

The morpholine (B109124) ring is a prominent heterocyclic scaffold found in numerous approved drugs and experimental bioactive molecules. nih.gov Its prevalence in medicinal chemistry stems from its favorable physicochemical, biological, and metabolic properties, as well as its straightforward synthetic accessibility. nih.gov The morpholine nucleus is considered a "privileged structure" because this versatile and readily available building block, when appropriately substituted, exhibits a wide spectrum of biological activities. nih.govresearchgate.net The inclusion of a morpholine moiety has been shown to enhance the potency of compounds and impart desirable drug-like characteristics, including improved pharmacokinetics. nih.gov

The this compound variation of this scaffold is of particular interest. The hydroxymethyl group can be a crucial addition for several reasons. The introduction of a hydroxymethyl group can be a strategy to enhance both the pharmacodynamic and pharmacokinetic properties of a lead compound. nih.gov This functional group can influence a molecule's solubility, bioavailability, and potential for targeted interactions within biological systems. researchgate.net

The morpholin-3-one (B89469) core itself is a key component in various synthetic routes for creating more complex molecules. For instance, it is a key intermediate in the synthesis of the anticoagulant drug rivaroxaban. google.com The strategic placement of substituents on the morpholine ring is a common approach in drug design to explore structure-activity relationships (SAR) and optimize the therapeutic profile of a compound. researchgate.net The versatility of the morpholine scaffold allows for the generation of diverse chemical libraries for screening against various biological targets. researchgate.net

Table 1: Examples of Morpholine-Containing Drugs and Their Therapeutic Applications

| Drug Name | Therapeutic Application |

| Linezolid | Antibiotic |

| Canertinib | Anticancer |

| Fenpropimorph | Fungicide |

| Finafloxacin | Antibacterial |

| Levofloxacin | Antibacterial |

| Timolol | Beta-blocker (for glaucoma) |

| Emorfazone | Analgesic and anti-inflammatory |

| Phenadoxone | Opioid analgesic |

This table provides examples of drugs containing the broader morpholine scaffold, highlighting its significance in medicinal chemistry. researchgate.netresearchgate.net

Emerging Research Avenues and Untapped Therapeutic Applications

While the morpholine scaffold is well-established, research into specific derivatives like this compound continues to uncover new possibilities. Current research on morpholine derivatives is exploring a wide array of pharmacological activities, including analgesic, anti-inflammatory, and anticancer properties. researchgate.net The exploration of morpholine-containing compounds as inhibitors of various enzymes and as ligands for a range of receptors remains an active area of investigation. nih.gov

One emerging area is the development of novel antibiotics. With the rise of multidrug-resistant bacteria, there is a critical need for new antibacterial agents. The morpholine nucleus is present in the antibiotic linezolid, suggesting that derivatives of this compound could be explored for their potential antibacterial activity. researchgate.net

Furthermore, the field of neurodegenerative diseases presents another potential avenue. The ability of the morpholine ring to be incorporated into molecules that can cross the blood-brain barrier makes it an attractive scaffold for developing drugs targeting the central nervous system. google.com Research into morpholine derivatives for conditions like Alzheimer's and Parkinson's disease could be a fruitful area of future investigation.

The anti-proliferative activity of some morpholine derivatives against various cancer cell lines has been demonstrated. researchgate.net This suggests that this compound and its analogues could be investigated as potential anticancer agents. The hydroxymethyl group could play a role in the molecule's interaction with specific targets within cancer cells.

Challenges and Opportunities in the Design and Development of Next-Generation this compound Analogues

The primary challenge in designing next-generation analogues of this compound lies in achieving target specificity and minimizing off-target effects. While the morpholine scaffold is versatile, its widespread use means that new derivatives must be carefully designed to interact selectively with the desired biological target. nih.gov

A significant opportunity lies in the stereoselective synthesis of these analogues. The biological activity of chiral molecules can be highly dependent on their stereochemistry. Developing efficient and scalable methods for the enantioselective synthesis of this compound derivatives will be crucial for producing compounds with improved therapeutic indices. researchgate.net

Another opportunity is the application of computational chemistry and molecular modeling in the design process. These tools can help predict the binding affinity of new analogues to their targets, allowing for a more rational and efficient approach to drug discovery. By understanding the structure-activity relationships at a molecular level, researchers can prioritize the synthesis of the most promising compounds. researchgate.net

Furthermore, exploring different substitution patterns on the morpholin-3-one ring and modifications of the hydroxymethyl group can lead to the discovery of novel compounds with unique pharmacological profiles. For example, converting the hydroxymethyl group into other functional groups could modulate the compound's properties and lead to new therapeutic applications. nih.gov

Translational Research Implications and Pre-clinical Development Pathways

The journey of a promising this compound analogue from the laboratory to the clinic involves a rigorous pre-clinical development pathway. A key aspect of this is establishing a robust and scalable synthetic route. The synthesis of 4-(4-aminophenyl)morpholin-3-one, a key intermediate for rivaroxaban, highlights the importance of developing economic and industrially viable synthetic processes. google.com

Pre-clinical studies will need to thoroughly evaluate the pharmacokinetic and pharmacodynamic properties of any new analogue. This includes assessing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy and safety in relevant animal models. The hydroxymethyl group, in particular, can influence these properties and will be a focus of such investigations. nih.gov

Toxicology studies are another critical component of pre-clinical development. These studies will assess the potential for acute and chronic toxicity, as well as any genotoxic or carcinogenic effects. Ensuring a favorable safety profile is paramount for any new drug candidate to advance to clinical trials.

The development of specific biomarkers to monitor the biological activity and therapeutic response of these analogues will be beneficial for their clinical development. This can help in patient selection and dose optimization during clinical trials.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 6-(hydroxymethyl)morpholin-3-one and its derivatives?

- Methodology :

- Core functionalization : Use reductive amination or nucleophilic substitution to introduce the hydroxymethyl group. For example, sodium cyanoborohydride (NaBH3CN) with aldehydes in methanol under mild conditions can modify the morpholinone core .

- Protection/deprotection : Employ tert-butyloxycarbonyl (Boc) or acetyl groups to protect reactive sites during synthesis. Acidic (TFA) or basic (LiOH) conditions can remove protecting groups .

- Coupling reactions : Utilize HATU/DIPEA-mediated amidation or esterification to attach substituents to the morpholinone scaffold .

Q. How can researchers characterize the stability and reactivity of this compound under varying conditions?

- Methodology :

- Stability assays : Monitor degradation kinetics via HPLC or LC-MS under acidic/alkaline hydrolysis, oxidative stress (H2O2), and thermal stress (40–80°C) .

- Reactivity profiling : Test compatibility with common reagents (e.g., Grignard reagents, organometallics) to identify side reactions or decomposition pathways .

- Note : No published data exists on its thermal stability (melting/boiling points) or photolytic behavior, necessitating empirical studies .

Q. What analytical techniques are optimal for purity assessment and structural confirmation?

- Methodology :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–254 nm) or UPLC-MS for high-resolution separation .

- Spectroscopy : 1H/13C NMR to confirm regiochemistry (e.g., morpholinone ring protons at δ 3.5–4.5 ppm) and FT-IR for hydroxyl group identification (broad peak ~3300 cm⁻¹) .

- Chiral analysis : Use chiral HPLC or polarimetry if working with enantiopure forms (e.g., (6S)-isomer) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound derivatives?

- Methodology :

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvents: DCM/hexane) and refine structures using SHELXL. Focus on torsion angles and hydrogen-bonding networks to confirm stereochemistry .

- Challenge : Low crystal quality due to hygroscopic hydroxymethyl groups may require anhydrous conditions or co-crystallization agents .

Q. What strategies address conflicting reactivity data in the functionalization of the morpholinone core?

- Methodology :

- Controlled reaction screening : Systematically vary solvents (DMF vs. THF), bases (DIPEA vs. K2CO3), and temperatures to optimize yields and minimize side products (e.g., over-alkylation) .

- Computational modeling : Use DFT calculations to predict nucleophilic/electrophilic sites and transition states for key reactions .

Q. How can structure-activity relationship (SAR) studies be designed for this compound in drug discovery?

- Methodology :

- Derivative libraries : Synthesize analogs with substitutions at positions 2, 5, or 6 on the morpholinone ring using parallel synthesis (e.g., HATU-mediated couplings) .

- Biological assays : Test analogs against target enzymes (e.g., kinases, proteases) to correlate substituent effects (e.g., electron-withdrawing groups) with activity .

Q. What safety protocols are critical when handling this compound in lab-scale reactions?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and P95 respirators during synthesis. Install fume hoods for volatile intermediates .

- Waste management : Quench reactive byproducts (e.g., acylating agents) with aqueous NaHCO3 before disposal .

Data Gaps and Contradictions

- Physical properties : No reported melting point, solubility, or logP data. Researchers must empirically determine these using DSC, shake-flask methods, or HPLC-based logP assays .

- Toxicology : Limited data on acute toxicity; follow ALARA principles and conduct in vitro cytotoxicity screening (e.g., HepG2 cell assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.